molecular formula C15H13FN2O4S B5827070 N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5827070
M. Wt: 336.3 g/mol
InChI Key: OOXNSEVAVBXSHD-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound that features a benzamide core with various substituents, including a fluoro group, a nitro group, a methoxy group, and a methylsulfanyl group

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-22-14-8-10(23-2)4-5-11(14)15(19)17-13-7-9(18(20)21)3-6-12(13)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXNSEVAVBXSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: Introduction of the methoxy group.

    Thiomethylation: Introduction of the methylsulfanyl group.

    Amidation: Formation of the benzamide core by reacting with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, while the methoxy and methylsulfanyl groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-5-nitrophenyl)methanesulfonamide
  • 2-fluoro-5-nitrophenyl isocyanate

Uniqueness

N-(2-fluoro-5-nitrophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

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